2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features an indole ring, a pyrazole ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the indole, pyrazole, and piperidine rings through appropriate linkers and under suitable reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include:
Catalysis: Using efficient catalysts to speed up the reactions.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-1-yl)-1-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one
- 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one
Uniqueness
The unique combination of the indole, pyrazole, and piperidine rings in 2-(1H-indol-1-yl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]ethan-1-one may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-indol-1-yl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-21-17(9-11-20-21)18-8-4-5-12-23(18)19(24)14-22-13-10-15-6-2-3-7-16(15)22/h2-3,6-7,9-11,13,18H,4-5,8,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOJPIGZYPVKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.